molecular formula C11H22ClNO2 B1521218 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1193389-72-8

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1521218
CAS No.: 1193389-72-8
M. Wt: 235.75 g/mol
InChI Key: GJSIHGMVBVDEET-UHFFFAOYSA-N
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Description

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is a versatile organic compound with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol. This compound is known for its unique structural features, including an amino group, a tert-butyl group, and a carboxylic acid group attached to a cyclohexane ring. It is commonly used in scientific research and various industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylcyclohexanone with an appropriate amine source under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate in preclinical studies. Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved are determined by the compound's structure and functional groups, which dictate its reactivity and binding affinity.

Comparison with Similar Compounds

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 1-Amino-4-methylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.

  • 1-Amino-4-ethylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with an ethyl group instead of a tert-butyl group.

  • 1-Amino-4-isopropylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with an isopropyl group instead of a tert-butyl group.

These compounds share structural similarities but differ in their steric and electronic properties, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-amino-4-tert-butylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14;/h8H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIHGMVBVDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-72-8
Record name Cyclohexanecarboxylic acid, 1-amino-4-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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